
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Daidzein" and is a member of the isoflavone family of compounds. Daidzein has been found to have a range of biochemical and physiological effects that make it an interesting compound for further study.
Mechanism of Action
The mechanism of action of daidzein is not yet fully understood, but it is thought to involve a number of different pathways. One proposed mechanism is that daidzein binds to estrogen receptors in the body, which can have a range of effects on various tissues. Daidzein has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
Daidzein has a number of biochemical and physiological effects that make it an interesting compound for further study. It has been found to have anti-inflammatory properties, which may be beneficial in a number of different disease states. Daidzein has also been found to have effects on bone health, with some studies suggesting that it may help to prevent osteoporosis. Other studies have suggested that daidzein may have beneficial effects on cardiovascular health, including lowering cholesterol levels and reducing the risk of heart disease.
Advantages and Limitations for Lab Experiments
One advantage of using daidzein in lab experiments is that it is a relatively stable compound that can be easily synthesized or extracted from natural sources. Daidzein is also relatively inexpensive compared to other compounds that are commonly used in scientific research. One limitation of using daidzein is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on daidzein. One area of interest is in the development of new cancer therapies based on daidzein and other isoflavones. Another area of interest is in the development of new treatments for osteoporosis and other bone disorders. Additionally, there is ongoing research into the potential cardiovascular benefits of daidzein, as well as its effects on menopausal symptoms and other hormonal imbalances.
Synthesis Methods
Daidzein can be synthesized through a number of different methods, including chemical synthesis and extraction from natural sources. One common method for synthesizing daidzein is through the use of a palladium-catalyzed coupling reaction between a substituted phenol and an alkynyl compound. This method has been shown to be effective in producing high yields of daidzein with good purity.
Scientific Research Applications
Daidzein has been the subject of a great deal of scientific research due to its potential applications in a number of different fields. One area of interest is in the field of cancer research, where daidzein has been found to have anti-cancer properties. Studies have shown that daidzein can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Other areas of research include cardiovascular health, bone health, and menopausal symptoms.
properties
CAS RN |
148711-81-3 |
|---|---|
Product Name |
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride |
Molecular Formula |
C21H31ClN2O5 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C21H30N2O5.ClH/c1-4-25-17-15-16-7-8-18(24)28-19(16)21(20(17)26-5-2)27-14-6-9-23-12-10-22(3)11-13-23;/h7-8,15H,4-6,9-14H2,1-3H3;1H |
InChI Key |
XLBYZMCYDWVKTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
Other CAS RN |
148711-81-3 |
synonyms |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one hydroc hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




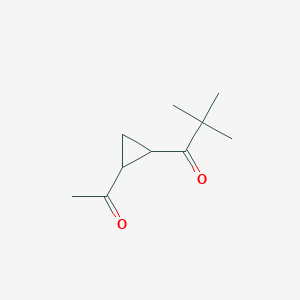

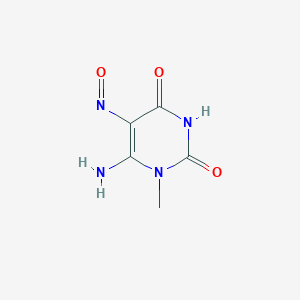

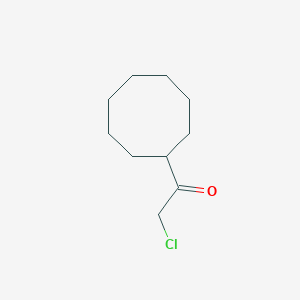
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

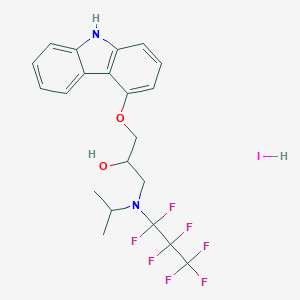
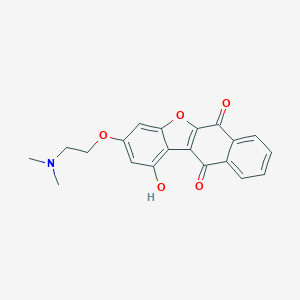
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

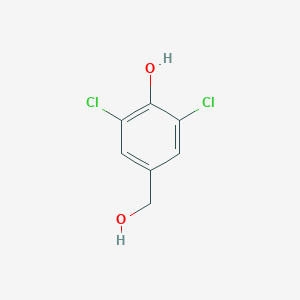
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)